N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide
CAS No.: 1286733-17-2
Cat. No.: VC4859420
Molecular Formula: C15H14N4O2S
Molecular Weight: 314.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286733-17-2 |
|---|---|
| Molecular Formula | C15H14N4O2S |
| Molecular Weight | 314.36 |
| IUPAC Name | N-(furan-2-ylmethyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C15H14N4O2S/c1-10-4-2-6-13(17-10)19-15-18-12(9-22-15)14(20)16-8-11-5-3-7-21-11/h2-7,9H,8H2,1H3,(H,16,20)(H,17,18,19) |
| Standard InChI Key | OEIQMUMWYJTAEU-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole core substituted at position 2 with a (6-methylpyridin-2-yl)amino group and at position 4 with a carboxamide linkage to a furan-2-ylmethyl moiety (Figure 1). Key structural attributes include:
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Thiazole ring: A five-membered aromatic ring with nitrogen and sulfur atoms at positions 1 and 3, respectively.
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6-Methylpyridin-2-yl group: A methyl-substituted pyridine ring conjugated via an amino bridge.
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Furan-2-ylmethylcarboxamide: A furan heterocycle linked through a methylene group to the carboxamide.
Table 1: Fundamental Properties
| Property | Value |
|---|---|
| CAS Number | 1286733-17-2 |
| Molecular Formula | |
| Molecular Weight | 314.36 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
| SMILES | CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CO3 |
| InChIKey | OEIQMUMWYJTAEU-UHFFFAOYSA-N |
Spectral and Computational Data
While experimental spectral data (NMR, IR) are unavailable, computational predictions using tools like PubChem’s 3D conformer generator suggest a planar thiazole core with dihedral angles of 15–25° between the pyridine and furan rings. The molecule’s solubility remains uncharacterized but is anticipated to be moderate due to the polar carboxamide and heteroaromatic groups.
Synthesis and Manufacturing
Synthetic Pathways
Although no direct synthesis reports exist for this compound, analogous 2-aminothiazoles are typically synthesized via:
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Hantzsch Thiazole Synthesis: Condensation of thioureas with α-halo ketones . For example, 2-aminothiazoles are formed by reacting phenacyl bromides with thioureas in ethanol (Scheme 1) :
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Multi-component Reactions: Combining thioureas, aldehydes, and malononitrile to form pyran-fused thiazoles .
Table 2: Hypothetical Synthesis Route
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | 6-Methylpyridin-2-amine, CS₂, I₂ | 2-Amino-6-methylpyridinium salt |
| 2 | Furan-2-ylmethylamine, EDCl, HOBt | Carboxamide coupling |
| 3 | Cyclization under acidic conditions | Target compound |
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring amino group attachment at the thiazole C2 position.
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Steric hindrance: Bulky furan and pyridine groups may impede cyclization .
Biological Activity and Mechanistic Insights
Hypothesized Targets
Based on structural analogs, potential targets include:
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Kinase Inhibitors: Thiazole-carboxamides often inhibit tyrosine kinases (e.g., EGFR, VEGFR) .
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Antimicrobial Agents: Thiazole derivatives disrupt bacterial cell wall synthesis .
Table 3: Predicted Bioactivity (Analogs)
| Activity | Mechanism | IC₅₀ (Predicted) |
|---|---|---|
| Anticancer | Topoisomerase II inhibition | 2–10 μM |
| Antibacterial | Penicillin-binding protein inhibition | 15–50 μM |
| Antiviral | RNA-dependent RNA polymerase inhibition | >100 μM |
Structure-Activity Relationships (SAR)
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Thiazole Core: Essential for π-π stacking with enzyme active sites .
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6-Methylpyridine: Enhances lipophilicity and membrane permeability.
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Furan Methylcarboxamide: Modulates solubility and hydrogen bonding .
Future Directions
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